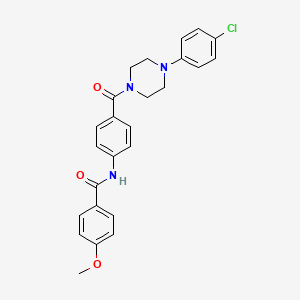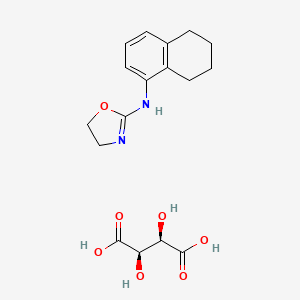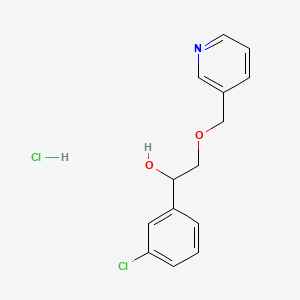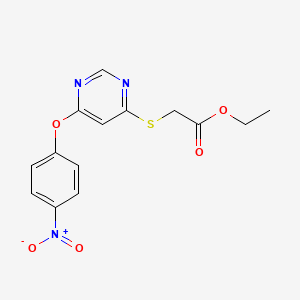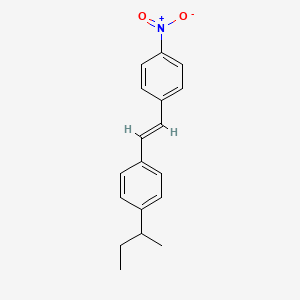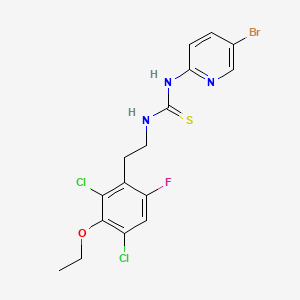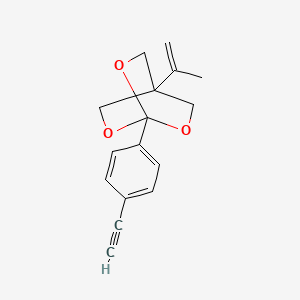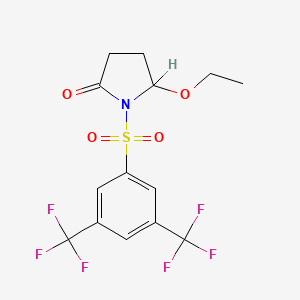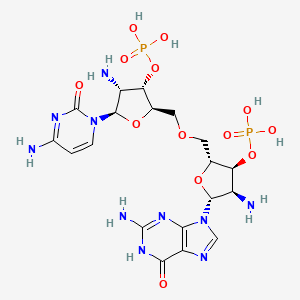
5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is a synthetic nucleotide analog. Nucleotide analogs are compounds that mimic the structure of natural nucleotides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to mask reactive functional groups during the synthesis.
Formation of the Nucleotide Backbone: The nucleotide backbone is constructed using phosphoramidite chemistry or other suitable methods.
Coupling of Nucleobases: The guanine and cytidine bases are coupled to the backbone.
Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of nucleotide analogs often involves large-scale synthesis using automated synthesizers. These machines can efficiently carry out the repetitive steps of nucleotide coupling and deprotection, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can modify the nucleotide bases or the phosphate backbone.
Substitution: Nucleophilic substitution reactions can occur at the phosphate or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxidized nucleotide analogs with modified bases.
Reduction Products: Reduced nucleotide analogs with altered functional groups.
Substitution Products: Substituted nucleotide analogs with new functional groups attached.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Modified Nucleic Acids: Used to create DNA or RNA with altered properties for research purposes.
Study of Nucleotide Interactions: Helps in understanding how nucleotides interact with enzymes and other biomolecules.
Biology
Gene Regulation Studies: Used to investigate the role of specific nucleotides in gene expression and regulation.
DNA Repair Mechanisms: Helps in studying how cells repair damaged DNA.
Medicine
Antiviral Agents: Some nucleotide analogs are used as antiviral drugs, interfering with viral replication.
Cancer Treatment: Used in chemotherapy to target rapidly dividing cancer cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Pharmaceuticals: Plays a role in the design and synthesis of new drugs.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleotides and incorporating into nucleic acids. This can lead to:
Chain Termination: Preventing the elongation of DNA or RNA chains.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis.
Mutagenesis: Introducing mutations into the genetic material.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-Phosphoryl-(3’-amino-3’-deoxyadenylyl)-(3’-5’)-3’-amino-3’-deoxyuridine
- 5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxyadenosine
Uniqueness
“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is unique due to its specific combination of guanine and cytidine bases, which may confer distinct properties in terms of stability, reactivity, and biological activity.
Propiedades
Número CAS |
109679-54-1 |
|---|---|
Fórmula molecular |
C19H28N10O13P2 |
Peso molecular |
666.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-9(21)12(41-43(32,33)34)6(39-16)3-38-4-7-13(42-44(35,36)37)10(22)17(40-7)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |
Clave InChI |
ICCNTHLFMSAJHY-KZLWWIKISA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
